

# "spectroscopic data (NMR, IR, MS) of 3-Fluoro-2-methylbenzylamine"

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## Compound of Interest

Compound Name: 3-Fluoro-2-methylbenzylamine

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-Fluoro-2-methylbenzylamine**

## Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for **3-Fluoro-2-methylbenzylamine**, a key building block in contemporary drug discovery and materials science. As direct experimental spectra for this specific compound are not readily available in public repositories, this document leverages foundational spectroscopic principles and comparative data from analogous structures to present a robust, predictive characterization. This approach, rooted in decades of field experience, is designed to empower researchers to identify, verify, and utilize this compound with confidence.

The methodologies and interpretations herein are presented not as mere procedural steps, but as a logical framework. Each experimental choice and data interpretation is explained to provide a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.

## Molecular Structure and Analytical Rationale

**3-Fluoro-2-methylbenzylamine** possesses a unique substitution pattern on the aromatic ring that influences its electronic and conformational properties. The interplay between the electron-donating methyl group and the electron-withdrawing fluorine atom creates a distinct

spectroscopic signature. Our analytical strategy is therefore to dissect the molecule by technique, predicting the specific influence of each functional group on the resulting spectrum.

Caption: Structure of **3-Fluoro-2-methylbenzylamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. We will predict the  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra, as each provides unique and complementary information. The combination of these three nuclei offers a high-fidelity fingerprint of the target compound.

### Experimental Protocol (NMR)

- Sample Preparation: Dissolve ~10-20 mg of **3-Fluoro-2-methylbenzylamine** in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). The choice of  $\text{CDCl}_3$  is standard for its excellent solubilizing power and relatively clean spectral window.
- $^1\text{H}$  NMR Acquisition: Acquire data on a 400 MHz (or higher) spectrometer. Key parameters include a  $30^\circ$  pulse angle, a relaxation delay of 2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: On the same instrument, acquire a proton-decoupled  $^{13}\text{C}$  spectrum. A  $90^\circ$  pulse angle and a longer relaxation delay (5 seconds) are used. Typically, >1024 scans are required for adequate signal strength.
- $^{19}\text{F}$  NMR Acquisition: Acquire a proton-decoupled  $^{19}\text{F}$  spectrum. This experiment is highly sensitive and requires fewer scans than  $^{13}\text{C}$  NMR. The spectral width must be sufficient to capture the signal, typically around -100 to -140 ppm for fluoroaromatics.[\[1\]](#)[\[2\]](#)

### Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the amine, benzylic, methyl, and aromatic protons. The chemical shifts are influenced by the inductive effect of the fluorine and the anisotropic effect of the benzene ring.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration
Aromatic (H-6)	~7.20	d	JH-H $\approx$ 7.5	1H
Aromatic (H-4)	~7.05	t	JH-H $\approx$ 8.0, JH-F $\approx$ 8.0	1H
Aromatic (H-5)	~6.95	d	JH-H $\approx$ 8.0	1H
Benzyllic (-CH <sub>2</sub> -)	~3.85	s	-	2H
Methyl (-CH <sub>3</sub> )	~2.25	s (or narrow d)	JH-F $\approx$ 1-2	3H
Amine (-NH <sub>2</sub> )	~1.60	s (broad)	-	2H

#### Causality and Interpretation:

- The aromatic protons are expected between 6.9 and 7.3 ppm. The H-4 proton will appear as a triplet due to coupling with both H-5 and the fluorine atom. The methyl and aminomethyl groups are ortho and meta to the other aromatic protons, causing slight upfield or downfield shifts compared to unsubstituted toluene or benzylamine.[3][4]
- The benzylic protons (-CH<sub>2</sub>-) are deshielded by the adjacent aromatic ring and the nitrogen atom, placing their signal around 3.85 ppm.[3]
- The amine protons (-NH<sub>2</sub>) typically appear as a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen atom. The exact position is highly dependent on concentration and solvent.[5]
- The methyl protons (-CH<sub>3</sub>) are shielded by their aliphatic nature but slightly deshielded by the aromatic ring, placing them around 2.25 ppm. A small long-range coupling to the fluorine atom (meta-coupling) might be observable as slight broadening or a narrow doublet.

Caption: Key coupling interactions for aromatic protons.

## Predicted <sup>13</sup>C NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum will be definitive for confirming the carbon skeleton. The most notable feature will be the large C-F coupling constant for the carbon directly attached to the fluorine atom.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity (from C-F coupling)	Coupling Constant ( $^{1}\text{J}\text{C-F}$ , Hz)
C-3 (C-F)	~162	d	~245
C-1 (C-CH <sub>2</sub> NH <sub>2</sub> )	~140	d	~3
C-2 (C-CH <sub>3</sub> )	~135	d	~5
Aromatic CH	~129, ~125, ~115	d, d, d	~3, ~8, ~22
Benzylid (-CH <sub>2</sub> -)	~45	s	-
Methyl (-CH <sub>3</sub> )	~15	d	~4

#### Causality and Interpretation:

- C-3: The carbon directly bonded to fluorine (C-3) will be significantly downfield due to the powerful inductive effect of fluorine and will exhibit a very large one-bond coupling constant ( $^{1}\text{J}\text{C-F}$ ) of approximately 245 Hz.[6][7] This is a hallmark diagnostic peak.
- Ortho/Meta Carbons: The carbons ortho (C-2, C-4) and meta (C-1, C-5) to the fluorine will show smaller two-bond and three-bond C-F couplings, respectively.
- Aliphatic Carbons: The benzylic carbon will appear around 45 ppm, and the methyl carbon will be significantly upfield, around 15 ppm. These assignments are consistent with data from substituted benzylamines.[8][9][10]

## Predicted $^{19}\text{F}$ NMR Spectrum

Fluorine NMR is an exceptionally powerful tool due to its high sensitivity and wide chemical shift range, making it an unambiguous probe for fluorinated compounds.[11][12][13]

Fluorine Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constants (J, Hz)
Aromatic (C-3 F)	~ -115	t	JF-H4 $\approx$ 8, JF-H2(CH3) $\approx$ 2

#### Causality and Interpretation:

- A single signal is expected for the one fluorine atom. For a fluorine atom on a benzene ring, the chemical shift is typically in the range of -110 to -130 ppm relative to  $\text{CFCl}_3$ .
- The signal will likely appear as a triplet due to coupling with the ortho proton (H-4) and potentially a smaller long-range coupling to the protons of the ortho methyl group.

## Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum of **3-Fluoro-2-methylbenzylamine** will be dominated by absorptions from the amine, aromatic, and C-F bonds.

## Experimental Protocol (IR)

- Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.
- Data Acquisition: Acquire the spectrum using an FTIR spectrometer, typically scanning from  $4000 \text{ cm}^{-1}$  to  $400 \text{ cm}^{-1}$ . A background scan of the empty spectrometer should be run first and automatically subtracted from the sample spectrum.

## Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Comments
3380 & 3300	N-H asymmetric & symmetric stretch	Medium	A characteristic two-pronged peak for a primary amine (-NH <sub>2</sub> ). [5]
3100-3000	Aromatic C-H stretch	Medium	Indicates the presence of sp <sup>2</sup> C-H bonds on the benzene ring.[14]
2950-2850	Aliphatic C-H stretch	Medium	From the -CH <sub>2</sub> - and -CH <sub>3</sub> groups.
1610 & 1480	Aromatic C=C stretch	Medium-Strong	Characteristic skeletal vibrations of the benzene ring.[15]
1590	N-H bend (scissoring)	Medium	Confirms the presence of a primary amine.
1250	C-F stretch	Strong	A strong, intense band indicative of the aryl-fluoride bond.
1150	C-N stretch	Medium	Aliphatic amine C-N bond vibration.
850-750	C-H out-of-plane bend	Strong	Pattern is diagnostic of the 1,2,3-trisubstitution on the ring.

#### Causality and Interpretation:

- The most diagnostic signals are the pair of peaks above 3300 cm<sup>-1</sup>, which are a clear indication of a primary amine.[5][16]

- The presence of both aromatic ( $>3000\text{ cm}^{-1}$ ) and aliphatic ( $<3000\text{ cm}^{-1}$ ) C-H stretches confirms the overall structure.
- A very strong absorption around  $1250\text{ cm}^{-1}$  is expected for the C-F stretch, a region often containing other fingerprint vibrations but typically dominated by this strong band in fluorinated aromatics.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and connectivity.

## Experimental Protocol (MS)

- Sample Preparation: Prepare a dilute solution of the sample ( $\sim 100\text{ }\mu\text{g/mL}$ ) in a 50:50 mixture of methanol and water with 0.1% formic acid. The acid ensures protonation of the basic amine group.
- Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). Acquire data in positive ion mode. For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

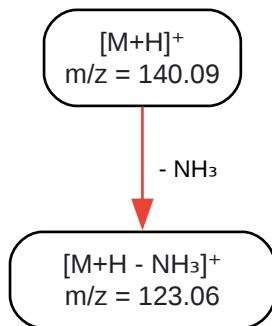
## Predicted Mass Spectrum and Fragmentation

The molecular weight of **3-Fluoro-2-methylbenzylamine** ( $\text{C}_8\text{H}_{10}\text{FN}$ ) is 139.17 g/mol .

m/z (mass-to-charge)	Ion Assignment	Comments
140.09	$[\text{M}+\text{H}]^+$	The protonated molecular ion. This will be the parent ion in the ESI-MS spectrum.
123.06	$[\text{M}+\text{H} - \text{NH}_3]^+$	Loss of neutral ammonia (17.03 Da) from the parent ion. This is a characteristic fragmentation pathway for benzylamines. <a href="#">[17]</a> <a href="#">[18]</a> <a href="#">[19]</a>
95.05	$[\text{C}_7\text{H}_4\text{F}]^+$	Subsequent loss of ethylene ( $\text{C}_2\text{H}_4$ ) from the m/z 123 ion, a potential rearrangement product.

#### Causality and Interpretation:

- Under ESI conditions, the basic amine will readily accept a proton to form the  $[\text{M}+\text{H}]^+$  ion at m/z 140.
- The most favorable and diagnostically significant fragmentation pathway for protonated benzylamines is the loss of ammonia ( $\text{NH}_3$ ).[\[20\]](#)[\[21\]](#) This occurs via cleavage of the benzylic C-N bond, resulting in the formation of the stable 3-fluoro-2-methylbenzyl carbocation at m/z 123. This fragment is expected to be the base peak in the MS/MS spectrum.



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Caption: Primary fragmentation of **3-Fluoro-2-methylbenzylamine**.

## Conclusion

The combination of NMR, IR, and MS provides a comprehensive and interlocking dataset for the unambiguous structural confirmation of **3-Fluoro-2-methylbenzylamine**. The predicted spectra, based on established principles and data from analogous compounds, highlight key diagnostic features: the characteristic N-H stretches in the IR, the protonated molecular ion and its subsequent loss of ammonia in the MS, and the highly informative chemical shifts and coupling patterns in <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR. This guide serves as a robust framework for researchers, ensuring confident identification and utilization of this important chemical intermediate.

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